
4-Methoxyphenylacetone
Overview
Description
4-Methoxyphenylacetone: is an organic compound with the molecular formula C10H12O2 4-Methoxybenzyl methyl ketone . This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetone moiety. It is a colorless to pale yellow liquid with a pleasant odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-Methoxybenzaldehyde: One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a base such as n-butylamine to form 1-(4-methoxyphenyl)-2-nitropropene.
From 4-Methoxyphenylacetic Acid: Another method involves the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst.
Industrial Production Methods: Industrial production often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxyphenylacetone can undergo oxidation reactions to form 4-methoxybenzoic acid.
Reduction: It can be reduced to 4-methoxyphenylpropan-2-ol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylpropan-2-ol.
Substitution: Various substituted phenylacetones depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
- Precursor in Amphetamine Synthesis : MPA is recognized as an essential precursor in the production of various amphetamines, which are used in treating conditions such as ADHD and narcolepsy. Its role in synthesizing compounds like methamphetamine highlights its significance in medicinal chemistry .
- Potential Antibacterial Activity : Studies have indicated that derivatives of MPA exhibit antibacterial properties against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
- Inhibition of Lipoxygenase : Research has explored the design and synthesis of 4-methoxyphenylacetic acid esters derived from MPA as inhibitors of soybean lipoxygenase (SLO). These compounds showed promising IC50 values, indicating their potential use in anti-inflammatory therapies .
Analytical Chemistry Applications
This compound serves as an analytical reference standard in forensic and research laboratories. Its utility includes:
- Liquid Chromatography and Mass Spectrometry : MPA is frequently analyzed using these techniques to detect and quantify N-substituted analogues of amphetamines, aiding in forensic investigations .
- Research Reference Standard : As an analytical standard, MPA is utilized to calibrate instruments and validate methods for detecting related compounds in biological samples .
Case Studies
- Synthesis Using Fennel Oil : A patent describes a method for synthesizing MPA using natural fennel oil, demonstrating a sustainable approach to producing this valuable compound while achieving high transformation efficiency (up to 94%) .
- Research on Ester Derivatives : A study focused on synthesizing 4-methoxyphenylacetic acid esters from MPA and evaluating their lipoxygenase inhibition properties, leading to significant findings regarding structure-activity relationships (SAR) that could inform future drug design .
Mechanism of Action
The mechanism of action of 4-methoxyphenylacetone involves its interaction with various enzymes and receptors in biological systems. For instance, it can undergo asymmetric amination by microorganisms to form optically active amines, which are important in pharmaceutical applications . The methoxy group and the acetone moiety play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a ketone.
4-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a ketone.
4-Methoxyamphetamine: Similar structure but with an amine group instead of a ketone.
Uniqueness: 4-Methoxyphenylacetone is unique due to its combination of a methoxy group and an acetone moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
4-Methoxyphenylacetone (MPA), with the chemical formula C10H12O2 and CAS Number 122-84-9, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzymatic inhibition contexts. This article provides a detailed overview of the biological activity associated with MPA, drawing from various research findings and case studies.
This compound is characterized by the presence of a methoxy group attached to a phenylacetone structure. Its molecular structure can be depicted as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various strains of bacteria and fungi. A notable study demonstrated that MPA derivatives showed strong antibacterial effects, particularly against Gram-positive bacteria, which are often more resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Enzymatic Inhibition
This compound has been studied for its role as an inhibitor of esterase enzymes . Esterases are crucial for various biochemical processes, including lipid metabolism and detoxification. The inhibitory effects of MPA on these enzymes suggest its potential utility in therapeutic applications where modulation of enzyme activity is desired .
Case Study: Esterase Inhibition
A research study focused on the inhibitory effects of MPA on esterase activity reported that MPA significantly reduced the enzymatic activity in vitro. The findings indicated that MPA could potentially be used to develop treatments for conditions where esterase activity is dysregulated, such as obesity and metabolic disorders .
Toxicological Studies
While exploring the biological activity of MPA, it is essential to consider its toxicity profile . Toxicological assessments have shown that MPA exhibits low toxicity in standard assays. However, further studies are necessary to fully understand its safety profile, especially in long-term exposure scenarios .
Q & A
Q. Basic: What are the recommended synthetic routes for 4-Methoxyphenylacetone, and how can reaction conditions be optimized?
Methodological Answer:
The primary synthesis involves Claisen condensation of p-methoxyphenylacetic acid with methyl acetate, followed by decarboxylation . Optimization variables include:
- Catalysts : Use alkaline catalysts (e.g., sodium methoxide) to enhance ester formation.
- Temperature : Maintain 110–113°C during decarboxylation to maximize yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
Validate purity via GC-MS or HPLC (>95% purity threshold) .
Q. Basic: How should researchers handle and store this compound given limited toxicological data?
Methodological Answer:
Adopt precautionary measures:
- Storage : Keep in airtight containers at 2–8°C, away from heat/moisture to prevent decomposition .
- Incompatibilities : Avoid strong acids/oxidizers (risk of exothermic reactions) .
- Safety Protocols : Use gloves, eyeshields, and fume hoods. Refer to GHS hazard codes (e.g., "Warning" for flammability; bp 266–268°C ).
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Confirm structure via H NMR signals: δ 2.1 (s, 3H, CH), δ 3.8 (s, 3H, OCH), and aromatic protons at δ 6.8–7.3 .
- IR : Identify carbonyl (C=O) stretch at ~1700 cm and methoxy (C-O) at ~1250 cm .
- GC-MS : Verify molecular ion peak at m/z 164.2 and fragmentation patterns .
Q. Advanced: How can microbial systems be leveraged for asymmetric amination of this compound?
Methodological Answer:
- Strain Selection : Use Rhodococcus spp. or Pseudomonas strains for enantioselective amination .
- Conditions : Optimize pH (6.5–7.5), temperature (30–37°C), and co-substrates (e.g., NH as nitrogen source) .
- Analysis : Monitor enantiomeric excess (ee) via chiral HPLC and compare kinetic resolution rates across microbial variants .
Q. Advanced: How can contradictory data on this compound’s stability be resolved experimentally?
Methodological Answer:
- Stress Testing : Expose the compound to UV light, humidity (85% RH), and extreme pH (2–12) for 48 hours.
- Analytical Tracking : Use TLC/HPLC to quantify degradation products (e.g., 4-methoxybenzoic acid from oxidation) .
- Recommendations : Stability is confirmed under inert atmospheres (N) but degrades with prolonged acid exposure .
Q. Advanced: What strategies are effective for designing SAR studies of this compound derivatives as enzyme inhibitors?
Methodological Answer:
- Structural Modifications : Synthesize esters (e.g., methyl, ethyl) to probe lipophilicity effects on 15-lipoxygenase inhibition .
- Activity Assays : Measure IC values using UV-Vis spectroscopy (linoleic acid substrate at 234 nm) .
- Computational Modeling : Dock derivatives into enzyme active sites (e.g., AutoDock Vina) to predict binding affinities .
Q. Advanced: How can this compound’s role in insect chemoreception be evaluated?
Methodological Answer:
- Behavioral Assays : Test repellency in ants using Y-maze olfactometers with this compound vs. controls .
- Electrophysiology : Record neuronal responses (e.g., HsOr55 receptor activation) via single-sensillum recordings .
- Transcriptomics : Compare gene expression (RNA-seq) in exposed vs. unexposed insects to identify detoxification pathways .
Q. Advanced: What analytical methods resolve purity discrepancies in commercial this compound batches?
Methodological Answer:
Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKNGZODAOLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059545 | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless oily liquid with an anise type odour | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
145.00 °C. @ 25.00 mm Hg | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
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Density |
1.067-1.073 | |
Record name | 1-(p-Methoxyphenyl)-2-propanone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
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CAS No. |
122-84-9 | |
Record name | 4-Methoxyphenylacetone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=122-84-9 | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
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Record name | 2-Propanone, 1-(4-methoxyphenyl)- | |
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Record name | 1-(4-Methoxyphenyl)-2-propanone | |
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Record name | 4-methoxyphenylacetone | |
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Record name | 1-(P-METHOXYPHENYL)-2-PROPANONE | |
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Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
46 °C | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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